molecular formula C13H19NO5S B8291889 3-[(tert-Butoxycarbonyl)amino]benzyl Methanesulfonate

3-[(tert-Butoxycarbonyl)amino]benzyl Methanesulfonate

Cat. No. B8291889
M. Wt: 301.36 g/mol
InChI Key: GVCOMUDNZRSVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635697B2

Procedure details

1-[3-[(tert-Butoxycarbonyl)amino]phenyl]methanol (10 g, 44.8 mmoles) (Ref.: F. J. Brown, P. R. Bernstein, L. A. Cronk, D. L. Dosset, K. C. Hebbel. T. P. Maduskuie, Jr., H. S. Shapiro, E. P. Vacek, Y. K. Lee, A. K. Willard, R. D. Krell and D. W. Snyder, J. Med. Chem., 32, 1989, 807-826) and triethylamine (13 g, 17.9 mL, 138.4 mmoles) were dissolved in anhydrous THF (169 mL) and the solution was stirred and cooled to −50° C. Methanesulfonyl chloride (10.26 g, 7.02 mL, 89.6 mmoles) in anhydrous THF (85 mL) was added dropwise over a period of 20 min at −50° C. under an argon atmosphere. The mixture was stirred at −50° C. for an additional 20 min. A saturated aqueous solution of ammonium chloride (12.9 g) was added and the mixture was warmed to 25° C. The mixture was filtered and the filtrate was extracted twice with ethyl acetate. The ethyl acetate was washed with brine, water, dried (MgSO4), filtered and evaporated to dryness to give the title compound (14.78 g). The material was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
169 mL
Type
solvent
Reaction Step Two
Quantity
7.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26].[Cl-].[NH4+]>C1COCC1>[S:25]([O:16][CH2:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH:10]=1)([CH3:24])(=[O:27])=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C=CC1)CO
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
169 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.02 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.9 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −50° C. for an additional 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 25° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C)OCC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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